molecular formula C11H12O4 B13051128 3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13051128
M. Wt: 208.21 g/mol
InChI Key: AIAXEAMBSNZKBM-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound has a molecular formula of C11H12O4 and a molecular weight of 208.22 g/mol .

Preparation Methods

The synthesis of 3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with acetic anhydride under basic conditions. The reaction is usually carried out by heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and activating apoptotic pathways . The exact molecular targets may include protein kinases and other signaling molecules involved in cell growth and survival.

Comparison with Similar Compounds

3,6-Dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,6-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-7-3-4-9-8(5-7)11(12)10(14-2)6-15-9/h3-5,10H,6H2,1-2H3

InChI Key

AIAXEAMBSNZKBM-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

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